molecular formula C11H10N4O B7882559 8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine

8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No.: B7882559
M. Wt: 214.22 g/mol
InChI Key: YRCQMBAJXZSTLF-UHFFFAOYSA-N
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Description

8-Methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine is a chemical compound belonging to the class of quinoline derivatives It features a pyrazolo[4,3-c]quinoline core structure with a methoxy group at the 8th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]quinoline core. One common approach is the cyclization of a suitable precursor, such as a quinoline derivative, with hydrazine and a β-diketone under acidic conditions. The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually conducted in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, 8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for the development of new therapeutic agents.

Medicine: The medicinal applications of this compound include its use as a lead compound in the development of drugs for various diseases. Its ability to interact with biological targets makes it valuable in the design of new pharmaceuticals.

Industry: In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]quinolin-3-amine: This compound is structurally similar but lacks the methoxy group at the 8th position.

  • N-(4-Methoxy-phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine: This compound has a phenyl group and additional methyl groups, making it structurally distinct.

Uniqueness: 8-Methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for forming hydrogen bonds, which can affect its interaction with biological targets.

Properties

IUPAC Name

8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-6-2-3-9-7(4-6)10-8(5-13-9)11(12)15-14-10/h2-5H,1H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCQMBAJXZSTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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